molecular formula C10H10N2O3S B1296389 4-(Acetamidophenylsulfonyl)acetonitrile CAS No. 90915-78-9

4-(Acetamidophenylsulfonyl)acetonitrile

Cat. No.: B1296389
CAS No.: 90915-78-9
M. Wt: 238.27 g/mol
InChI Key: MJBYNUIDPAVCRB-UHFFFAOYSA-N
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Description

4-(Acetamidophenylsulfonyl)acetonitrile is an organic compound with the molecular formula C10H10N2O3S. It is known for its unique structure, which includes an acetamido group, a phenylsulfonyl group, and an acetonitrile group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetamidophenylsulfonyl)acetonitrile typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include:

    Solvent: Acetonitrile

    Base: Triethylamine or sodium hydroxide

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetamidophenylsulfonyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Can be reduced to form amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Acetamidophenylsulfonyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetamidophenylsulfonyl)acetonitrile involves its interaction with various molecular targets. The acetamido and sulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The acetonitrile group can also participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetamidophenylsulfonyl)acetamide
  • 4-(Acetamidophenylsulfonyl)acetone
  • Ethyl 2-(4-acetamidophenylsulfonyl)acetate

Uniqueness

4-(Acetamidophenylsulfonyl)acetonitrile is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions. Its structure allows for multiple modifications, making it valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

N-[4-(cyanomethylsulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-8(13)12-9-2-4-10(5-3-9)16(14,15)7-6-11/h2-5H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBYNUIDPAVCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316350
Record name N-[4-(Cyanomethanesulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90915-78-9
Record name NSC302557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(Cyanomethanesulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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